molecular formula C19H19N3O6S2 B6576763 ethyl 2-(4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamido)-1,3-thiazole-4-carboxylate CAS No. 922894-40-4

ethyl 2-(4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamido)-1,3-thiazole-4-carboxylate

Cat. No.: B6576763
CAS No.: 922894-40-4
M. Wt: 449.5 g/mol
InChI Key: POJGMSOKXNKHPQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamido)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C19H19N3O6S2 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.07152768 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(4-{(furan-2-yl)methylsulfamoyl}benzamido)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological efficacy, and potential therapeutic applications based on recent research findings.

1. Synthesis of the Compound

The synthesis of ethyl 2-(4-{(furan-2-yl)methylsulfamoyl}benzamido)-1,3-thiazole-4-carboxylate typically involves a multi-step process:

  • Step 1: Preparation of Thiazole Derivative
    • Starting from commercially available ethyl 2-aminothiazole-4-carboxylate.
  • Step 2: Sulfonamide Coupling
    • Reaction with sulfonyl chloride to introduce the sulfamoyl group, followed by coupling with furan derivatives.

The resulting compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.

2.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole, including ethyl 2-(4-{(furan-2-yl)methylsulfamoyl}benzamido)-1,3-thiazole-4-carboxylate, exhibit promising antimicrobial properties. A study reported that these compounds showed moderate to strong inhibition against various microbial strains, including:

Microbial Strain Activity
Bacillus subtilisModerate to strong inhibition
Aspergillus nigerSignificant antifungal activity
Escherichia coliVariable activity

The minimum inhibitory concentration (MIC) values indicated that certain derivatives were particularly effective against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .

2.2 Other Biological Activities

Thiazole derivatives have been associated with a range of biological activities beyond antimicrobial effects:

  • Anti-tubercular Activity : Some thiazole-sulfonamide hybrids have shown effectiveness against Mycobacterium tuberculosis.
  • Antiviral Properties : Compounds have been identified as potential inhibitors of viral replication.
  • Anticancer Activity : Preliminary studies indicate that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

3.1 Study on Antimicrobial Efficacy

A comprehensive study published in Chemistry & Biology Interface evaluated a series of thiazole derivatives for their antimicrobial properties. The results highlighted that compounds bearing electron-withdrawing groups exhibited enhanced activity against bacterial strains. Notably, derivatives with nitro and amino substituents showed the most promising results against Bacillus subtilis and Aspergillus niger .

3.2 Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications in the thiazole ring and the nature of substituents significantly influenced biological activity. For example, the presence of halogen atoms or electron-withdrawing groups at specific positions on the aromatic rings led to increased potency against targeted pathogens.

4. Conclusion

Ethyl 2-(4-{(furan-2-yl)methylsulfamoyl}benzamido)-1,3-thiazole-4-carboxylate represents a promising candidate for further development as an antimicrobial agent and potentially for other therapeutic applications. The ongoing research into its biological activity underscores the importance of thiazole derivatives in medicinal chemistry.

Further studies are warranted to explore its full pharmacological profile and mechanisms of action, which could lead to the development of novel drugs targeting various diseases.

Properties

IUPAC Name

ethyl 2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-3-27-18(24)16-12-29-19(20-16)21-17(23)13-6-8-15(9-7-13)30(25,26)22(2)11-14-5-4-10-28-14/h4-10,12H,3,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJGMSOKXNKHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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